molecular formula C12H7Cl3O B6320110 2-Chloro-4-(3,4-dichlorophenyl)phenol CAS No. 124882-64-0

2-Chloro-4-(3,4-dichlorophenyl)phenol

Cat. No.: B6320110
CAS No.: 124882-64-0
M. Wt: 273.5 g/mol
InChI Key: VQMNVNJOJQZHKW-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dichlorophenyl)phenol is an organic compound with the molecular formula C12H7Cl3O. It is a chlorinated derivative of phenol and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 376.4°C at 760 mmHg and a density of 1.447 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex chlorinated phenols.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. Phenol is chlorinated in the presence of iron catalysts to produce the desired chlorinated phenol derivatives . This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenol derivatives, quinones, and substituted phenols .

Scientific Research Applications

2-Chloro-4-(3,4-dichlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect enzymes involved in cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3,4-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high boiling point and density make it suitable for applications requiring thermal stability .

Properties

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNVNJOJQZHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154512
Record name 2-Chloro-4-(3,4-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124882-64-0
Record name 2-Chloro-4-(3,4-dichlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124882640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(3,4-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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